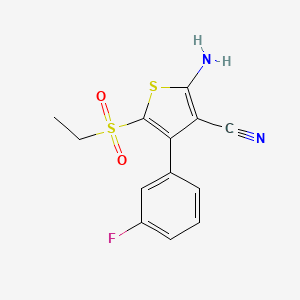
2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, an ethylsulfonyl group, a fluorophenyl group, and a carbonitrile group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbon source.
Introduction of Functional Groups: The amino, ethylsulfonyl, fluorophenyl, and carbonitrile groups are introduced through various substitution and addition reactions. These steps may involve reagents such as amines, sulfonyl chlorides, fluorobenzenes, and cyanides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure cost-effectiveness and high yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could be explored as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: The compound may find use in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-5-(methylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-Amino-5-(ethylsulfonyl)-4-(4-fluorophenyl)thiophene-3-carbonitrile: Similar structure but with a fluorine atom at a different position on the phenyl ring.
2-Amino-5-(ethylsulfonyl)-4-(3-chlorophenyl)thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness: The unique combination of functional groups in 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group may enhance its solubility and reactivity, while the fluorophenyl group can influence its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C13H11FN2O2S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-amino-5-ethylsulfonyl-4-(3-fluorophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11FN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-4-3-5-9(14)6-8/h3-6H,2,16H2,1H3 |
InChI Key |
FJRXJQMDABSEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


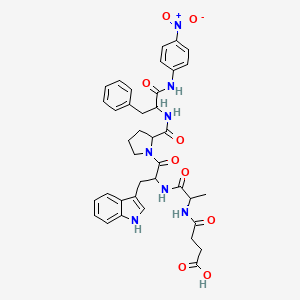
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

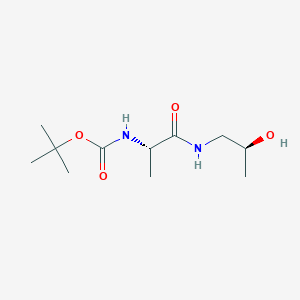

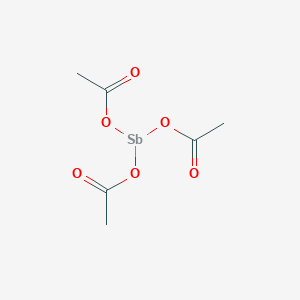

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
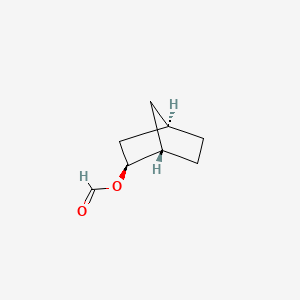
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
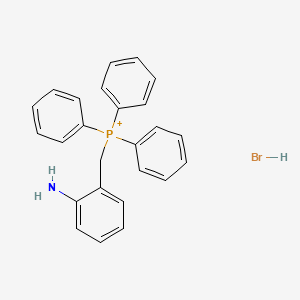
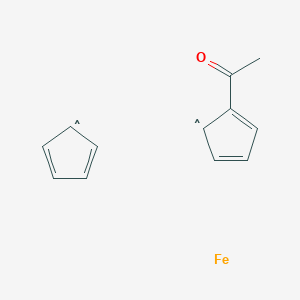
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)
